3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate
Description
3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate is a heterocyclic compound characterized by a sydnone imine core fused with a substituted piperazine ring. The benzyl and phenyl groups at the 4- and 3-positions of the piperazine moiety, respectively, confer steric and electronic uniqueness to the molecule. Its dihydrochloride hydrate form enhances solubility and stability, making it suitable for research applications.
Properties
CAS No. |
24796-57-4 |
|---|---|
Molecular Formula |
C19H23Cl2N5O |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
3-(4-benzyl-2-phenylpiperazin-1-yl)oxadiazol-3-ium-4-amine;chloride;hydrochloride |
InChI |
InChI=1S/C19H22N5O.2ClH/c20-19-15-25-21-24(19)23-12-11-22(13-16-7-3-1-4-8-16)14-18(23)17-9-5-2-6-10-17;;/h1-10,15,18H,11-14,20H2;2*1H/q+1;;/p-1 |
InChI Key |
FQBUFTNJUDGKEC-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)[N+]4=NOC=C4N.Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used but typically include modified piperazine derivatives with altered functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development . Additionally, it may have industrial applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate involves its interaction with specific molecular targets in biological systems. The piperazine ring and sydnone imine moiety can interact with enzymes, receptors, and other proteins, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperazine- and Sydnone Imine-Based Compounds
*Target compound inferred from evidence; †Applications extrapolated from analogs.
Key Observations:
Sydnone Imine vs. Piperazine Core: The target compound and its methyl-substituted analog (CAS 24796-55-2) share a sydnone imine group, which enhances reactivity and biological activity compared to simple piperazine derivatives (e.g., 4-Methylpiperazin-1-amine dihydrochloride) .
Solubility and Stability: The dihydrochloride hydrate form in both sydnone imine analogs improves aqueous solubility compared to non-hydrated piperazine derivatives, facilitating in vitro and in vivo studies .
Pharmacological and Chemical Properties
Table 2: Functional Comparison of Selected Compounds
Key Findings:
- Reactivity : The target compound’s phenyl substitution may increase stability but reduce metabolic clearance compared to the methyl-substituted analog, impacting pharmacokinetics .
Biological Activity
The compound 3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate is a member of the sydnone class of compounds, which are known for their diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process including the condensation of appropriate benzyl and piperazine derivatives with sydnone intermediates. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Research has demonstrated that sydnone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be promising, indicating potential for development as an antimicrobial agent .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication in cell cultures infected with herpes simplex virus (HSV) and other viruses. The mechanism appears to involve interference with viral entry or replication processes, although detailed molecular pathways remain to be elucidated .
Anticancer Activity
In cancer research, this compound has shown cytotoxic effects against various cancer cell lines. Notably, studies indicate that it induces apoptosis in leukemia and breast cancer cells through activation of caspase pathways. The compound's ability to inhibit cell proliferation was quantified using MTT assays, revealing IC50 values in the low micromolar range .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It has been reported to inhibit key enzymes involved in cellular signaling pathways, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial for neurotransmitter regulation .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death through ROS-mediated pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of sydnone derivatives:
- Antimicrobial Efficacy : A study examining the efficacy of various sydnone derivatives against multi-drug resistant bacterial strains found that this compound exhibited superior activity compared to traditional antibiotics .
- Cytotoxicity in Cancer Models : In a recent investigation involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, coupled with increased markers of apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
